molecular formula C65H92O10 B12905199 Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate CAS No. 765954-18-5

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate

Cat. No.: B12905199
CAS No.: 765954-18-5
M. Wt: 1033.4 g/mol
InChI Key: ZJUTYBMSBOQUIK-UHFFFAOYSA-N
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Description

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is a chemical compound with the molecular formula C65H92O10 and a molecular weight of 1033.42 g/mol . This compound is known for its unique structure, which includes two benzoyloxyphenyl groups connected by a heptanedioate linker, and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-(hexadecyloxy)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid membranes and their interactions with proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. This integration can influence the fluidity and permeability of the membrane, impacting various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is unique due to its heptanedioate linker, which provides distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes and other amphiphilic environments .

Properties

CAS No.

765954-18-5

Molecular Formula

C65H92O10

Molecular Weight

1033.4 g/mol

IUPAC Name

bis[4-(4-hexadecoxybenzoyl)oxyphenyl] heptanedioate

InChI

InChI=1S/C65H92O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-52-70-56-40-36-54(37-41-56)64(68)74-60-48-44-58(45-49-60)72-62(66)34-30-29-31-35-63(67)73-59-46-50-61(51-47-59)75-65(69)55-38-42-57(43-39-55)71-53-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-51H,3-35,52-53H2,1-2H3

InChI Key

ZJUTYBMSBOQUIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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